Structural Profiling, Synthesis, and Applications of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole
Structural Profiling, Synthesis, and Applications of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole
A Technical Whitepaper on Trofimov-Derived N-Vinylpyrroles in Advanced Materials and Medicinal Chemistry
Executive Summary
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly functionalized heterocyclic building block. Characterized by its electron-rich pyrrole core and a reactive N-vinyl (1-ethenyl) moiety, this compound serves as a critical intermediate in the synthesis of condensed heterocycles, porphyrinoids, and conductive polymers. This whitepaper provides a comprehensive mechanistic analysis of its synthesis via the superbase-catalyzed Trofimov reaction, details its conformational dynamics, and outlines self-validating experimental protocols for its generation and downstream functionalization.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is essential for designing appropriate purification and polymerization workflows.
| Property | Value / Description |
| IUPAC Name | 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole |
| CAS Number | 58042-94-7 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Physical State | Low-melting solid / Viscous liquid at standard conditions |
| Structural Features | Pyrrole core with N-vinyl, 2-phenyl, and 3-ethyl substitutions |
| Reactivity Profile | Susceptible to acid-catalyzed oligomerization; stable under basic conditions |
Mechanistic Pathway: The Trofimov Synthesis
The most scalable and atom-economical method for synthesizing N-vinylpyrroles is the Trofimov reaction . This transition-metal-free methodology utilizes a superbase system to construct the pyrrole ring directly from a ketoxime and acetylene.
Causality of the Superbase System: The reaction relies on a KOH/DMSO superbase matrix . In dimethyl sulfoxide (DMSO), the hydroxide anion is poorly solvated, which dramatically increases its thermodynamic basicity and nucleophilicity. This "hyper-activation" is strictly required to force the nucleophilic attack of the oxime oxygen onto the unactivated, electron-rich triple bond of acetylene without the need for high-pressure transition metal catalysts.
Mechanistic Sequence:
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O-Vinylation: 1-Phenylbutan-1-one oxime reacts with acetylene to form an O-vinylketoxime intermediate.
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Sigmatropic Rearrangement: The intermediate undergoes a concerted [3,3]-sigmatropic rearrangement, tautomerizing into an N-vinylhydroxylamine derivative.
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Cyclization: Intramolecular cyclization and subsequent dehydration yield the intermediate 3-ethyl-2-phenyl-1H-pyrrole.
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N-Vinylation: In the presence of excess acetylene, the superbase deprotonates the pyrrole nitrogen, which then attacks a second acetylene molecule to yield the final N-vinylated product .
Figure 1: Mechanistic stages of the Trofimov synthesis yielding 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.
Conformational & Electronic Dynamics
The chemical behavior of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is dictated by its stereochemistry. Spectroscopic and computational studies reveal that the N-vinyl group predominantly adopts a skewed s-trans conformation relative to the pyrrole ring .
Steric Causality: The bulky 2-phenyl group creates severe steric hindrance, preventing the N-vinyl group from achieving full coplanarity with the pyrrole π-system. This skewed conformation slightly disrupts the p-π conjugation between the vinyl double bond and the nitrogen's lone pair. Consequently, the vinyl group behaves more like an isolated, highly reactive alkene—making it exceptionally susceptible to radical polymerization—while the pyrrole core retains its inherent aromatic stability.
Experimental Workflows
Protocol 1: Superbase-Catalyzed Synthesis (Trofimov Reaction)
Objective: One-pot synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole from 1-phenylbutan-1-one oxime.
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Superbase Preparation: Suspend powdered KOH (3.0 equiv) in anhydrous DMSO under an inert argon atmosphere. Stir vigorously at room temperature for 30 minutes to form the superbase matrix.
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Oxime Addition: Add 1-phenylbutan-1-one oxime (1.0 equiv) dropwise to the suspension.
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Acetylene Introduction: Purge the reactor with purified acetylene gas. Pressurize the system to 1.2 atm.
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Thermal Activation: Heat the reaction mixture to 100–110 °C for 4 hours. Critical Note: Exceeding 120 °C promotes tar formation and thermal degradation of the pyrrole ring.
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Quenching & Extraction: Cool the mixture to 0 °C and quench with ice water. Extract the aqueous layer with diethyl ether (4x). Causality: Ether is strictly preferred over ethyl acetate to minimize the co-extraction of DMSO.
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Washing & Drying: Wash the combined organic layers extensively with distilled water (5x) to remove trace DMSO. Dry over calcined K₂CO₃. Causality: Acidic drying agents like MgSO₄ must be avoided, as N-vinylpyrroles undergo rapid, acid-catalyzed oligomerization.
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Purification: Concentrate under reduced pressure and purify via column chromatography using deactivated basic alumina (hexane eluent).
Validation & Quality Control:
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TLC Monitoring: The N-vinylpyrrole product is highly non-polar (Rf ~ 0.8 in 10% EtOAc/Hexane) compared to the starting oxime (Rf ~ 0.3).
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¹H NMR Verification: Successful N-vinylation is confirmed by characteristic doublet-of-doublets (dd) signals in the 4.5–5.5 ppm region (terminal N-vinyl protons) and a distinct multiplet around 7.0 ppm (internal vinyl proton).
Protocol 2: Free-Radical Polymerization
Objective: Conversion of the monomer into a poly(N-vinylpyrrole) conductive scaffold.
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Initiation: Dissolve the purified 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole in anhydrous toluene. Add AIBN (azobisisobutyronitrile, 2 mol%) as a thermal radical initiator.
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Degassing: Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a potent radical scavenger and will prematurely terminate the polymerization chain.
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Polymerization: Seal the ampoule and heat to 70 °C for 24 hours.
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Isolation: Cool the mixture and precipitate the polymer by dropwise addition into cold methanol. Filter and dry under high vacuum.
Validation & Quality Control:
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FT-IR Spectroscopy: The complete disappearance of the sharp C=C stretching band at ~1640 cm⁻¹ validates the total consumption of the N-vinyl monomer.
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GPC Analysis: Gel Permeation Chromatography is utilized to confirm the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.
Figure 2: Primary downstream functionalization pathways for N-vinylpyrrole derivatives.
Applications in Drug Discovery & Materials Science
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Medicinal Scaffolds: The pyrrole core is a privileged structure in pharmacology. The N-vinyl group allows for late-stage functionalization, enabling the synthesis of fused bicyclic systems (e.g., pyrrolo[1,2-a]pyrazines) via hydroamination or cycloaddition. These fused systems are potent pharmacophores for central nervous system (CNS) targets.
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Advanced Materials: Poly(N-vinylpyrroles) are heavily utilized in the development of organic semiconductors, electrochromic devices, and chemical sensors. The presence of the 2-phenyl and 3-ethyl groups in this specific derivative greatly enhances the solubility of the resulting polymer in organic solvents, overcoming a common processing bottleneck in conductive polymer manufacturing.
References
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Trofimov, B. A., Mikhaleva, A. I., Schmidt, E. Y., & Sobenina, L. N. (2004). "C-Vinylpyrroles as Pyrrole Building Blocks." Chemical Reviews, ACS Publications. URL:[Link]
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Afonin, A. V., et al. (2007). "Stereochemical Study of 2-Substituted N-Vinylpyrroles." Australian Journal of Chemistry, CSIRO Publishing. URL:[Link]
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Vasil'tsov, A. M., Zaitsev, A. B., Mikhaleva, A. I., Shmidt, E. Y., & Afonin, A. V. (2002). "Annelation of the pyrrole to the steroid skeleton using the Trofimov reaction." Chemistry of Heterocyclic Compounds, Springer. URL:[Link]
- Trofimov, B. A., et al. (2007). "Preparation method of N-vinyl substituted pyrrole containing unstable substituent to strong base." Google Patents (CN100358866C).
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XiXisys. (2025). "1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 GHS SDS." XiXisys Chemical Database. URL:[Link]
